REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH2:10][OH:11])[NH:12][C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[cH:6][cH:7]1.[O:20]=[C:21]1[NH:22][C:23](=[O:24])[c:25]2[cH:26][cH:27][cH:28][cH:29][c:30]21.[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH2:10][N:22]2[C:21](=[O:20])[c:30]3[c:25]([cH:26][cH:27][cH:28][cH:29]3)[C:23]2=[O:24])[NH:12][C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(CO)Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccc(Br)cc1)CN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |